molecular formula C12H22O4S2 B562353 2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal CAS No. 1217816-60-8

2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal

Cat. No. B562353
CAS RN: 1217816-60-8
M. Wt: 294.424
InChI Key: XHOCFHXASDXWNZ-FXPVBKGRSA-N
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Description

2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose propylene dithioacetal is a compound that interacts with targeted enzymes implicated in pathological advancement to efficaciously impede or regulate their function . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides .


Synthesis Analysis

A general method for the synthesis of 2-deoxyhexoses is described. 2-Deoxy-D-arabino-hexose and 2-deoxy-D-lyxo-hexose were prepared from D-glucose and D-galactose, respectively, by a route involving reduction of the respective 4,5-O-isopropylidene ketene diethyl dithioacetals with lithium aluminum hydride, followed by removal of the protecting groups .


Molecular Structure Analysis

The 2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal molecule contains a total of 41 bonds. There are 19 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, 2 ethers (aliphatic), and 2 sulfides .


Chemical Reactions Analysis

The reaction sequence involves conversion of D-glucose to a fully protected open chain D-glucose aldehyde in 4 steps, further installation of the aglycon group by a Grignard reaction, introduction of the hydroxymethyl group by a sequential oxidation/aldol reaction/Canizzarro reduction, and finally benzylic oxidation and global deprotection .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C12H22O4S2 . It contains a total of 41 bonds, including 19 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, 2 ethers (aliphatic), and 2 sulfides .

Scientific Research Applications

Proteomics Research

This compound is a specialty product used in proteomics research . It’s designed to interact with specific enzymes, which can be crucial for understanding protein functions and interactions within the biological systems.

Enzyme Inhibition

Due to its unique structure, this compound can adeptly interact with targeted enzymes implicated in pathological advancement, efficaciously impeding or regulating their function . This makes it valuable for developing new therapeutic strategies.

Mechanism of Action

The compound adeptly interacts with targeted enzymes implicated in pathological advancement to efficaciously impede or regulate their function .

properties

IUPAC Name

(1R)-1-[(4R,5R)-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4S2/c1-12(2)15-9(11(16-12)8(14)7-13)6-10-17-4-3-5-18-10/h8-11,13-14H,3-7H2,1-2H3/t8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOCFHXASDXWNZ-FXPVBKGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(CO)O)CC2SCCCS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)[C@@H](CO)O)CC2SCCCS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652537
Record name 1-{(4R,5R)-5-[(1,3-Dithian-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}ethane-1,2-diol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217816-60-8
Record name 1-{(4R,5R)-5-[(1,3-Dithian-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}ethane-1,2-diol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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